molecular formula C11H10N2O2 B5453049 2-(6-methoxy-4-pyrimidinyl)phenol

2-(6-methoxy-4-pyrimidinyl)phenol

Cat. No.: B5453049
M. Wt: 202.21 g/mol
InChI Key: PSYHDLXCTLOFBM-UHFFFAOYSA-N
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Description

2-(6-Methoxy-4-pyrimidinyl)phenol is a heterocyclic aromatic compound featuring a pyrimidine ring substituted with a methoxy group at the 6-position and a phenol moiety at the 4-position. Pyrimidine derivatives are of significant interest in medicinal chemistry due to their bioisosteric properties with nucleic acid bases and their role in enzyme inhibition, particularly in antimicrobial and anticancer agents . The methoxy group enhances lipophilicity and metabolic stability, while the phenol group contributes to hydrogen-bonding interactions, influencing solubility and target binding .

Properties

IUPAC Name

2-(6-methoxypyrimidin-4-yl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c1-15-11-6-9(12-7-13-11)8-4-2-3-5-10(8)14/h2-7,14H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSYHDLXCTLOFBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=NC(=C1)C2=CC=CC=C2O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Sulfamonomethoxine (4-Amino-N-(6-methoxy-4-pyrimidinyl)benzenesulfonamide)

  • Structural Similarities : Both compounds share a 6-methoxy-pyrimidinyl core.
  • Key Differences: Sulfamonomethoxine replaces the phenol group with a sulfonamide (-SO₂NH₂) linked to an aniline ring.
  • Functional Impact: The sulfonamide group in sulfamonomethoxine enables competitive inhibition of dihydropteroate synthase (DHPS), a key enzyme in folate biosynthesis, making it a potent antibacterial agent . The phenol group in 2-(6-methoxy-4-pyrimidinyl)phenol lacks the sulfonamide’s enzyme-targeting capability but may exhibit antioxidant or kinase-inhibitory properties .
  • Solubility: Sulfamonomethoxine is sparingly soluble in water (DMSO: 56 mg/mL), whereas the phenol derivative’s solubility profile is less characterized but likely reduced due to increased hydrophobicity .

2-[2-Amino-5-(4-chlorophenyl)-6-methylpyrimidin-4-yl]-5-[(3-chlorophenyl)methoxy]phenol

  • Structural Similarities: Both compounds have a pyrimidine ring substituted with a phenol derivative.
  • Key Differences: This analog introduces two chlorophenyl groups (electron-withdrawing) and an amino group on the pyrimidine.
  • The amino group on pyrimidine may facilitate hydrogen bonding with biological targets, a feature absent in 2-(6-methoxy-4-pyrimidinyl)phenol .
  • Synthesis : Prepared via nucleophilic substitution and cyclization reactions in ionic liquid media (e.g., [bmim][PF₆]), achieving high yields (>80%) compared to traditional methods .

6-(2-Methoxyphenyl)pyrimidin-4-ol

  • Structural Similarities : Contains a pyrimidine core linked to a methoxyphenyl group.
  • Key Differences: The methoxy group is on the phenyl ring (ortho position) rather than the pyrimidine, and a hydroxyl group replaces the phenol’s para-substitution.
  • Demonstrated moderate activity in preliminary kinase inhibition assays (IC₅₀: ~10 µM) .

4-[(5-Allyl-6-methyl-2-phenyl-4-pyrimidinyl)amino]phenol

  • Structural Similarities: Features a pyrimidine-phenol scaffold.
  • Key Differences: Includes an allyl group and methyl substitution on the pyrimidine, plus an amino linkage.
  • Functional Impact :
    • The allyl group may confer reactivity for further functionalization (e.g., click chemistry) .
    • Methyl substitution enhances metabolic stability but reduces solubility compared to the methoxy group .

Research Findings and Trends

  • Synthetic Methodologies : Ionic liquids (e.g., [bmim][PF₆]) are increasingly used for pyrimidine derivatives, improving reaction yields (70–95%) and reducing purification steps .
  • Biological Potential: Pyrimidine-phenol hybrids are under investigation for kinase inhibition (e.g., EGFR, VEGFR) and antimicrobial activity, though 2-(6-methoxy-4-pyrimidinyl)phenol requires further validation .
  • Structure-Activity Relationships (SAR) :
    • Electron-donating groups (e.g., methoxy) on pyrimidine enhance stability but may reduce target affinity.
    • Chloro or fluoro substituents on phenyl rings improve lipophilicity and membrane penetration .

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